
3-chloro-4-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyridin-2-yl group, which is a pyridine ring (a six-membered ring with two nitrogen atoms) attached to the molecule at the 2-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a pyridin-2-yl group, and a benzenesulfonamide group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a pyrrolidine ring could enhance the compound’s three-dimensional coverage .科学的研究の応用
Photocatalytic and Photodynamic Applications
- Photophysical and Photochemical Properties: Studies on zinc(II) phthalocyanine derivatives substituted with benzenesulfonamide units have demonstrated significant potential in photocatalytic applications. These compounds exhibit photosensitizing abilities suitable for photocatalysis due to their favorable spectroscopic, photophysical, and photochemical properties (Öncül, Öztürk, & Pişkin, 2021). Similarly, zinc(II) phthalocyanines with benzenesulfonamide derivatives have been shown to be potential photosensitizer candidates in photodynamic therapy, a cancer treatment alternative, due to their adequate fluorescence, singlet oxygen production, and photostability (Öncül, Öztürk, & Pişkin, 2022).
Biological Inhibition and Therapeutic Potential
- Human Carbonic Anhydrase Inhibitors: Novel pyrrolidinone-based chlorinated benzenesulfonamide derivatives have been synthesized and shown to exhibit low nanomolar affinity against cancer-related human carbonic anhydrase IX, indicating potential for development as cancer therapeutics (Balandis et al., 2020). These findings suggest that structurally related compounds, including the queried 3-chloro-4-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide, may also serve as potent inhibitors for specific isoforms of carbonic anhydrases, offering a pathway for targeted cancer therapy.
Antimicrobial and Antifungal Screening
- Antimicrobial Activity: The synthesis and structural characterization of N-pyridin-3-yl-benzenesulfonamide demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of benzenesulfonamide derivatives in developing new antimicrobial agents (Ijuomah, Ike, & Obi, 2022). This suggests that the compound could be explored for its antimicrobial properties in future studies.
作用機序
Target of Action
Compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
The pyrrolidine ring and its derivatives have been associated with various bioactive molecules with target selectivity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in drug design, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
将来の方向性
特性
IUPAC Name |
3-chloro-4-methoxy-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S/c1-23-15-6-5-13(10-14(15)17)24(21,22)19-12-7-9-20(11-12)16-4-2-3-8-18-16/h2-6,8,10,12,19H,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQMOGDYGKLAGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CCN(C2)C3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
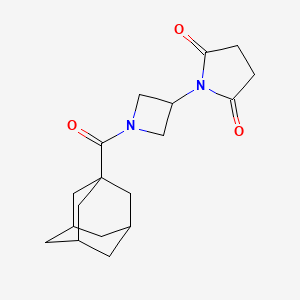
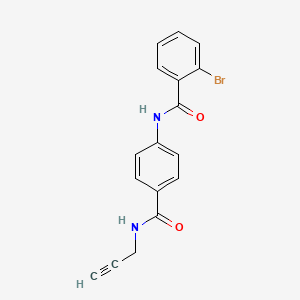
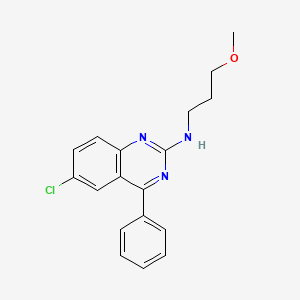
![2-(3-Chlorophenyl)-7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2822549.png)
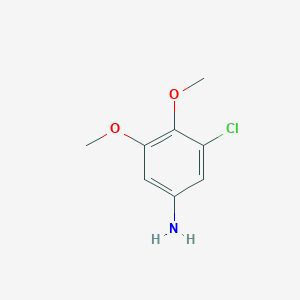
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-2-carboxamide](/img/structure/B2822551.png)
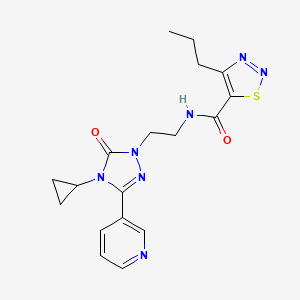
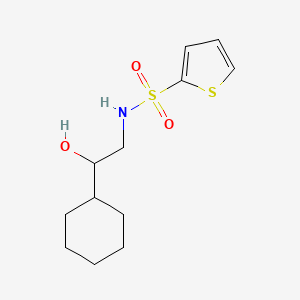
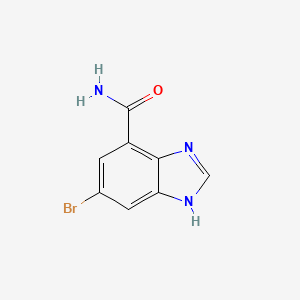
![1-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2822556.png)
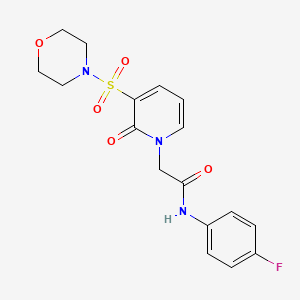

![5-Chloro-2-[(3-chlorobenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B2822560.png)

